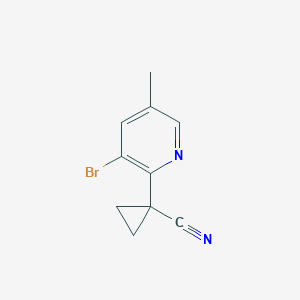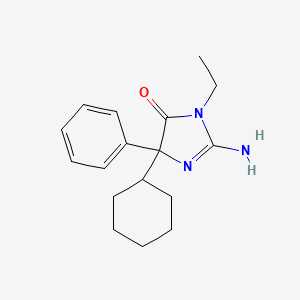
(S)-3-(Bromomethyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(Bromomethyl)piperidine is a chiral compound belonging to the piperidine family, which is a class of heterocyclic amines. This compound is characterized by a six-membered ring containing five carbon atoms and one nitrogen atom, with a bromomethyl group attached to the third carbon atom in the (S)-configuration. The presence of the bromomethyl group makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Bromomethyl)piperidine typically involves the bromination of (S)-3-methylpiperidine. One common method is the reaction of (S)-3-methylpiperidine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively brominates the methyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation, crystallization, or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
(S)-3-(Bromomethyl)piperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding piperidine derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of piperidine.
Oxidation: Products may include piperidine derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Products include methyl-substituted piperidine or other reduced forms.
科学的研究の応用
(S)-3-(Bromomethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: It is employed in the development of drugs targeting neurological disorders, cancer, and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (S)-3-(Bromomethyl)piperidine involves its ability to act as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This alkylation can lead to the inhibition of enzyme activity, disruption of DNA replication, and induction of cell death. The compound’s molecular targets and pathways depend on the specific biological context and the nature of the nucleophilic sites it interacts with.
類似化合物との比較
Similar Compounds
®-3-(Bromomethyl)piperidine: The enantiomer of (S)-3-(Bromomethyl)piperidine with similar chemical properties but different biological activity due to its opposite chirality.
3-(Chloromethyl)piperidine: A similar compound with a chloromethyl group instead of a bromomethyl group, exhibiting different reactivity and applications.
3-(Hydroxymethyl)piperidine: A compound with a hydroxymethyl group, used in different synthetic and biological contexts.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the bromomethyl group, which imparts distinct reactivity and biological activity. Its ability to undergo selective nucleophilic substitution and its role as an alkylating agent make it a valuable compound in various fields of research and industry.
特性
分子式 |
C6H12BrN |
|---|---|
分子量 |
178.07 g/mol |
IUPAC名 |
(3S)-3-(bromomethyl)piperidine |
InChI |
InChI=1S/C6H12BrN/c7-4-6-2-1-3-8-5-6/h6,8H,1-5H2/t6-/m1/s1 |
InChIキー |
MMGZHQGOTPGBQL-ZCFIWIBFSA-N |
異性体SMILES |
C1C[C@@H](CNC1)CBr |
正規SMILES |
C1CC(CNC1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Azaspiro[3.4]octan-8-ol](/img/structure/B12936829.png)
![3-Formyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12936832.png)



![6-Ethynyl-2-azaspiro[3.3]heptane](/img/structure/B12936861.png)
![12-oxo-N-[12-oxo-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12936875.png)

![(5Z)-6-[(2R)-3-[(4-Chloro-2-methylbenzenesulfonamido)methyl]bicyclo[2.2.2]octan-2-yl]hex-5-enoic acid](/img/structure/B12936890.png)
